molecular formula C10H15BrClN B1265581 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride CAS No. 1463-08-7

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride

Cat. No. B1265581
CAS RN: 1463-08-7
M. Wt: 264.59 g/mol
InChI Key: SYMDPXUKBNWPQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involves complex processes that include X-ray diffraction for structural characterization and spectroscopic characterization using FT-IR, UV-Vis, and NMR spectroscopies. This approach ensures accurate determination of the compound's structure and properties (Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is stable, as indicated by the negative HOMO and LUMO energies. The small energy gap between these orbitals suggests a propensity for intramolecular charge transfer, which is critical for certain properties like nonlinear optical behavior. Natural bond orbital analysis further confirms the presence of molecular charge transfer within the structure (Tamer et al., 2016).

Chemical Reactions and Properties

Reactions involving bromophenyl compounds, such as with primary amines under CuI catalysis, lead to the formation of derivatives like benzimidazoles. This demonstrates the compound's reactivity and potential for forming various derivatives with distinct properties (Lygin & Meijere, 2009).

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Benzimidazoles and Thiophenes : o-Bromophenyl isocyanide, closely related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles and thiophenes, suggesting potential applications in heterocyclic chemistry (Lygin & Meijere, 2009).

  • Amine Oxidation Mediation : Tris(4-bromophenyl)amine, a compound similar in structure, has been shown to be an effective mediator for the indirect oxidation of amines, indicating potential utility in organic synthesis (Pletcher & Zappi, 1989).

  • Synthesis of Tertiary Amino Alcohols : Derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been used to create a series of tertiary amino alcohols, which could have applications in synthesizing compounds with medicinal properties (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Studies : Studies on amine derivative compounds, including structures related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, have shown effectiveness as corrosion inhibitors for metals in acidic solutions, suggesting applications in material science and industrial processes (Boughoues et al., 2020).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Novel Derivatives for Biological Activities : Research has been conducted on synthesizing and evaluating the antimicrobial and cytotoxic activities of novel derivatives related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, suggesting its potential in developing new pharmaceutical agents (Noolvi et al., 2014).

  • Potential in Synthesizing Psychotomimetic Agents : While focusing on non-drug-related applications, it's noteworthy that derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been investigated for their psychotomimetic properties, highlighting the chemical's relevance in neuropsychopharmacology research (Zweig & Castagnoli, 1977).

Photophysical Studies

  • Charge-Transfer Interactions in Photoreactions : The interactions between similar compounds and amines in photoreactions have been studied, indicating potential applications in photophysical research and material sciences (Aloisi & Elisei, 1990).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.


Please consult with a qualified professional or refer to relevant resources for specific information on “1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride”.


properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDPXUKBNWPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163347
Record name Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride

CAS RN

1463-08-7
Record name Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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